molecular formula C6H6BFO2 B116861 4-Fluorophenylboronic acid CAS No. 1765-93-1

4-Fluorophenylboronic acid

Cat. No.: B116861
CAS No.: 1765-93-1
M. Wt: 139.92 g/mol
InChI Key: LBUNNMJLXWQQBY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Fluorophenylboronic acid is primarily used as a reactant in various coupling reactions . It interacts with targets such as arenediazonium tetrafluoroborates, iodonium salts, and iodanes . These targets play a crucial role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound forms a covalent bond with the target molecule, resulting in a new compound . This interaction is central to the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two organic compounds with the aid of a palladium catalyst . The compound’s role in this pathway can lead to the synthesis of various biologically active molecules .

Result of Action

The action of this compound results in the formation of new organic compounds through carbon-carbon bond formation . It is also used to synthesize novel biologically active terphenyls . These resulting compounds can have various applications, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed in an aqueous solution or organic solvent . Therefore, factors such as the presence and concentration of the catalyst, the type of base used, and the reaction medium can all impact the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 4-fluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Fluorophenylboronic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of the fluorine atom in this compound enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNNMJLXWQQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO2
Record name 4-fluorophenylboronic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301378
Record name 4-Fluorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1765-93-1
Record name (4-Fluorophenyl)boronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1765-93-1
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Record name (4-Fluorophenyl)boronic acid
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Record name 1765-93-1
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Record name 4-Fluorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-FLUOROPHENYL)BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a stirred solution of triisopropyl borate (4.6 mL, 20 mmol) in THF (1 mL) at -78° C. under nitrogen was added 4-fluorophenylmagnesium bromide (2M solution in diethylether, 10 mL) dropwise. The mixture was allowed to warm to room temperature. Ether (50 mL) was added, followed by 10% HCl (50 mL). The ether layer was then washed with H2O (25 mL) and brine (25 mL). The dried (MgSO4) ether layer was concentrated to dryness. The residue was triturated with hexanes to provide an off-white solid which was filtered and dried under vacuum to afford 1.38 g of 4-fluorophenyl boronic acid.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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